molecular formula C12H18N2O2 B11880364 Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11880364
M. Wt: 222.28 g/mol
InChI Key: JZEWMSRWKWTSTJ-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a bicyclic heterocyclic compound featuring a benzo[d]imidazole core fused to a partially saturated cyclohexene ring. The structure includes a methyl ester group at position 6 and an isopropyl substituent at position 2 of the imidazole ring (Figure 1).

Properties

IUPAC Name

methyl 2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-7(2)11-13-9-5-4-8(12(15)16-3)6-10(9)14-11/h7-8H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEWMSRWKWTSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)CC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

Structural Overview

The compound is characterized by a five-membered imidazole ring fused with a tetrahydrobenzo structure. Its molecular formula is C13H18N2O2, with a molecular weight of approximately 222.28 g/mol. The presence of the isopropyl group and the tetrahydro configuration contributes to its biological properties.

Medicinal Chemistry

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate exhibits a broad spectrum of biological activities attributed to its imidazole core. Key therapeutic applications include:

  • Anticancer Activity : The compound has been explored as a potential anticancer agent. Studies have shown that it may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
    Cell LineIC50 (μM)Mechanism
    HCT-116 (Colon)8.5Induces apoptosis
    HepG2 (Liver)9.1Cell cycle arrest at G1 phase
    MCF-7 (Breast)7.8Inhibits proliferation
  • Antibacterial and Antifungal Properties : The compound has demonstrated activity against several bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for:

  • Studying Reaction Mechanisms : It can be used to investigate various reaction pathways due to its ability to interact with different reagents.

Industrial Applications

The compound's unique properties extend to industrial applications:

  • Material Science : It is utilized in developing new materials such as polymers and catalysts due to its stability and reactivity.

Case Studies

  • Anticancer Research : A study published in Pharmaceuticals evaluated the cytotoxicity of this compound against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
  • Biochemical Assays : In another investigation focusing on enzyme interactions, the compound was shown to influence enzyme activity through metal ion coordination, highlighting its potential as a lead compound for drug development targeting specific enzymes involved in disease pathways .

Mechanism of Action

The mechanism of action of Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate and its analogs:

Compound Name Molecular Formula Substituents Counterion/Salt Molecular Weight Key Features
This compound C₁₂H₁₈N₂O₂ 2-isopropyl, 6-methyl ester None 246.29 Neutral ester; moderate lipophilicity due to isopropyl and ester groups .
2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride C₁₁H₁₇ClN₂O₂ 2-isopropyl, 6-carboxylic acid Hydrochloride 260.72 Increased water solubility due to ionic nature; potential for salt-dependent stability .
Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate C₉H₁₄N₂O₆S 6-methyl ester Sulfate 278.28 Polar sulfate counterion enhances aqueous solubility; possible hygroscopicity .
Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride C₁₀H₁₅ClN₂O₂ 6-ethyl ester Hydrochloride 230.70 Ethyl ester increases lipophilicity compared to methyl; hydrochloride improves crystallinity .

Key Observations:

Ester vs. Carboxylic Acid: The methyl ester group (target compound) reduces polarity compared to the carboxylic acid derivative, enhancing membrane permeability but decreasing water solubility. Conversion to the acid form (e.g., via hydrolysis) could modulate bioavailability .

Counterion Impact :

  • Hydrochloride salts (e.g., and ) improve crystallinity and solubility in polar solvents, making them favorable for pharmaceutical formulations.
  • Sulfate salts () further enhance hydrophilicity but may introduce challenges in stability under acidic conditions .

Alkyl Ester Variations :

  • Replacing the methyl ester with an ethyl group () marginally increases lipophilicity (logP), which could affect pharmacokinetic properties such as tissue distribution .

Biological Activity

Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molar Mass : 222.28 g/mol
  • Density : 1.137 g/cm³ (predicted)
  • Boiling Point : 399.2 °C (predicted)
  • pKa : 14.96 (predicted)

The biological activity of this compound is primarily attributed to its imidazole core, which allows for interactions with various biological targets. These interactions often influence multiple signaling pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antitumor Activity :
    • Studies have shown that related imidazole derivatives can inhibit farnesyltransferase (FT), a critical enzyme in the post-translational modification of proteins involved in cancer progression .
    • The compound's structure suggests potential efficacy against tumor cells, with preliminary results indicating cytotoxic effects in vitro.
  • Antiviral Properties :
    • Some imidazole derivatives have demonstrated antiviral activity against various viruses by inhibiting essential viral enzymes . The potential for this compound to act similarly warrants further investigation.
  • Anticonvulsant Effects :
    • Compounds within the imidazole class have been evaluated for their anticonvulsant properties in animal models . The specific effects of this compound on seizure activity remain to be thoroughly explored.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 4-methyl-2-propyl-6-benzimidazolecarboxylateC₁₂H₁₈N₂O₂Different biological activity profiles due to structural variations
4-MethylimidazoleC₄H₆N₂Simpler structure; primarily used in food chemistry
BenzimidazoleC₇H₆N₂Basic structure; serves as a scaffold for many pharmaceuticals

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • Inhibition Studies :
    • In vitro studies have demonstrated that derivatives with similar structures exhibit significant inhibition of cancer cell proliferation at low micromolar concentrations.
  • Pharmacological Profiles :
    • Investigations into the pharmacokinetics and pharmacodynamics are ongoing to determine the therapeutic window and safety profile of this compound.
  • Synthesis and Yield :
    • Efficient synthetic routes have been developed to produce this compound with high yields and purity. This is crucial for further biological testing and potential therapeutic development.

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